2-Chloropyrimidine-4-carbaldehyde
Overview
Description
2-Chloropyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C5H3ClN2O and a molecular weight of 142.54 . It is also known by other synonyms such as 2-chloropyrimidine-4-carboxaldehyde .
Synthesis Analysis
The synthesis of 2-chloropyrimidine derivatives has been reported in various research studies . For instance, one study described the synthesis of five 2-chloropyrimidine derivatives by reacting 2,4,6 trichloropyrimidine with aromatic amines or amides . Another study reported the preparation of 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine using organolithium reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3, a chlorine atom at position 2, and a carbaldehyde group at position 4 .Chemical Reactions Analysis
Research has shown that 2-chloropyrimidine derivatives can undergo various chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical and Chemical Properties Analysis
This compound is a light yellow solid with a density of 1.432g/cm3 and a boiling point of 318.2ºC at 760 mmHg . Its exact mass is 141.99300 and it has a LogP value of 0.94250 .Scientific Research Applications
Corrosion Inhibition
One of the applications of related pyrimidine compounds is in corrosion inhibition. For example, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde has been studied for its effect on the corrosion of carbon steel in hydrochloric acid solution, where it acts as a mixed type inhibitor. The adsorption of the inhibitor follows the Langmuir isotherm model, supported by both experimental and computational studies using density functional theory (DFT) (Ech-chihbi et al., 2017).
Organic Synthesis
Compounds derived from chloropyrimidine carbaldehydes have been utilized in the synthesis of various heterocyclic compounds. For instance, reactions involving 2-methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde have led to the synthesis of condensed azines and pyrimido[4,5,6-de][1,6]naphthyridine derivatives, showcasing the versatility of these compounds in constructing complex heterocyclic systems (Bakulina et al., 2014).
Nucleophilic Substitution Reactions
Unexpected products from aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been reported. These reactions, under mild and environmentally friendly conditions, allow for the construction of pyrimidine-based compound precursors of N-heterocyclic systems, highlighting the compound's potential in creating novel chemical entities (Trilleras et al., 2022).
Interaction with Glycine Esters
Research into the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters has led to the synthesis of new derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These findings open avenues for the synthesis of potential biologically active compounds, demonstrating the role of chloropyrimidine carbaldehydes in medicinal chemistry (Zinchenko et al., 2018).
Gelation and Mesogenic Behavior
Lipophilic cholesteryl derivatives of 2,4,6-trichloro-pyrimidine-5-carbaldehyde have been synthesized to study their self-assembly and mesogenic behavior in the presence of alkali metal ions. This research contributes to the understanding of the structural factors influencing molecular self-assembly and the design of materials with specific physical properties (Datta & Bhattacharya, 2015).
Mechanism of Action
Target of Action
2-Chloropyrimidine-4-carbaldehyde is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of this compound are likely to be similar to those of other pyrimidines .
Mode of Action
It is known that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes and thus reduce the generation of prostaglandin e2 . It is possible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloropyrimidine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5-7-2-1-4(3-9)8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTTZYVGGYMUEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616679 | |
Record name | 2-Chloropyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-22-8 | |
Record name | 2-Chloropyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropyrimidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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